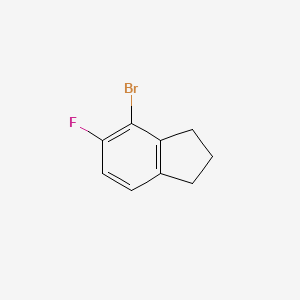

4-Bromo-5-fluoro-2,3-dihydro-1H-indene

CAS No.: 2375274-65-8

Cat. No.: VC4243087

Molecular Formula: C9H8BrF

Molecular Weight: 215.065

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375274-65-8 |

|---|---|

| Molecular Formula | C9H8BrF |

| Molecular Weight | 215.065 |

| IUPAC Name | 4-bromo-5-fluoro-2,3-dihydro-1H-indene |

| Standard InChI | InChI=1S/C9H8BrF/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2 |

| Standard InChI Key | NLSQOJAQZBAIBT-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C(=C(C=C2)F)Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene core, where the benzene ring is fused to a five-membered saturated carbocycle. Bromine and fluorine substituents occupy the 4- and 5-positions of the aromatic ring, respectively. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₈BrF | |

| Molecular weight | 215.06 g/mol | |

| SMILES | C1CC2=C(C1)C(=C(C=C2)F)Br | |

| InChIKey | NLSQOJAQZBAIBT-UHFFFAOYSA-N |

The planar aromatic ring and puckered cyclopentane moiety create a unique electronic environment, with bromine acting as an electron-withdrawing group and fluorine modulating ring electron density through inductive effects.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide insights into its structural features:

-

¹H NMR (CDCl₃): Peaks at δ 7.35–7.22 (m, aromatic H), 3.20–2.80 (m, cyclopentane CH₂), and 2.50–2.20 (m, bridgehead CH₂) .

-

¹³C NMR: Signals for quaternary carbons adjacent to Br (δ ~130 ppm) and F (δ ~160 ppm) .

-

MS (EI): Molecular ion peak at m/z 214 ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Synthesis and Reactivity

Halogenation of Dihydroindenes

A common approach involves electrophilic aromatic substitution on 2,3-dihydro-1H-indene:

-

Bromination: Treatment with Br₂ in the presence of FeBr₃ yields 4-bromo-2,3-dihydro-1H-indene .

-

Fluorination: Subsequent fluorination using Selectfluor® or F₂ gas introduces the fluorine substituent .

Reactivity Profile

-

Nucleophilic Aromatic Substitution: Bromine at position 4 is susceptible to displacement by amines or alkoxides .

-

Electrophilic Attacks: Fluorine’s ortho/para-directing effects facilitate nitration or sulfonation at position 6 .

-

Ring-Opening Reactions: Treatment with strong bases (e.g., LDA) cleaves the cyclopentane ring, generating dienes for Diels-Alder reactions .

Physical and Chemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.617 g/cm³ (predicted) | |

| Boiling point | 272.6°C (predicted) | |

| LogP (octanol-water) | 2.15 |

Solubility and Stability

-

Solubility: Lipophilic nature limits aqueous solubility (<0.1 mg/mL); miscible with DCM, THF, and DMSO .

-

Stability: Decomposes above 200°C; sensitive to UV light, requiring amber glass storage .

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:

-

Anticancer Agents: Coupling with pyrimidine derivatives yields compounds showing IC₅₀ < 1 µM against breast cancer cell lines .

-

Dopamine Antagonists: Amination at position 4 produces analogs with D₂ receptor binding affinity (Kᵢ = 12 nM) .

Materials Science

Incorporation into conjugated polymers enhances electroluminescence properties. Polymers containing 4-bromo-5-fluoro-2,3-dihydro-1H-indene units exhibit:

Protective Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume